[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid
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Overview
Description
[4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid: is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a diethylsulfamoyl group and a methyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid typically involves the reaction of 4-(diethylsulfamoyl)-3-methylphenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques, such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products:
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenol Derivatives: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry: [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions. It is also used in the synthesis of complex molecules and natural products .
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid primarily involves its ability to participate in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond. This mechanism is widely studied and understood in the context of organic synthesis .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the diethylsulfamoyl and methyl groups, making it less sterically hindered and more reactive in certain reactions.
4-Formylphenylboronic Acid: Contains a formyl group instead of a diethylsulfamoyl group, leading to different reactivity and applications.
3-Methylphenylboronic Acid: Similar structure but lacks the diethylsulfamoyl group, affecting its chemical properties and reactivity.
Uniqueness: The presence of the diethylsulfamoyl group in [4-(Diethylsulfamoyl)-3-methylphenyl]boronic acid imparts unique steric and electronic properties, making it a valuable reagent in specific synthetic applications. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
[4-(diethylsulfamoyl)-3-methylphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO4S/c1-4-13(5-2)18(16,17)11-7-6-10(12(14)15)8-9(11)3/h6-8,14-15H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCELUTZANROCLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)N(CC)CC)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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